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Compound of Interest

3,3-Dimethyl-2-phenylcyclobutan-
Compound Name:

1-one
CAS No.: 118526-95-7
Cat. No.: B6207667

Get Quote

Executive Summary

3,3-Dimethyl-2-phenylcyclobutan-1-one (C12H140) is a sterically congested cyclobutanone
derivative characterized by a gem-dimethyl group adjacent to a chiral benzylic center within a
strained four-membered ring.[1] Unlike its isomer (2,2-dimethyl-3-phenylcyclobutanone), this
specific scaffold places the bulky phenyl and dimethyl groups in a vicinal arrangement
(positions 2 and 3), creating unique steric torsion and puckering dynamics.[1]

This guide provides a rigorous analysis of its molecular architecture, a validated synthetic
protocol via [2+2] cycloaddition, and a comprehensive breakdown of its spectroscopic signature
for identification.

Molecular Architecture & Synthesis[1]
Retrosynthetic Logic

The construction of the cyclobutane core with specific regiochemistry—placing the gem-
dimethyl group at C3 and the phenyl group at C2—dictates the choice of precursors.
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e Target: 3,3-Dimethyl-2-phenylcyclobutan-1-one.[1][2]
o Strategy: Lewis acid-promoted or thermal [2+2] cycloaddition of a ketene and an alkene.[1]
e Precursors:

o Ketene Component: Phenylketene (generated in situ from phenylacetyl chloride).[1]

o Alkene Component: Isobutylene (2-methylpropene).[1]

Regiochemical Control: The reaction is governed by electronic polarity. The nucleophilic
terminal carbon of isobutylene attacks the electrophilic central carbon of phenylketene. The
resulting zwitterionic intermediate is stabilized by the tertiary carbocation (on the isobutylene
fragment) and the enolate (on the ketene fragment), ensuring the formation of the 2-phenyl-3,3-
dimethyl isomer rather than the alternative.

Synthesis Mechanism (Graphviz)
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Caption: Mechanistic pathway for the regioselective synthesis of 3,3-dimethyl-2-
phenylcyclobutan-1-one via in situ phenylketene generation.

Experimental Protocol

Objective: Synthesis of 3,3-Dimethyl-2-phenylcyclobutan-1-one via [2+2] cycloaddition.
Reagents:

e Phenylacetyl chloride (1.0 equiv)[1]
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o Triethylamine (1.2 equiv)[1]

¢ Isobutylene (Excess, gas)

e Solvent: Anhydrous Hexane or Dichloromethane (DCM)
Methodology:

o Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a
gas inlet tube, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N2
or Ar).

e Solvent & Alkene: Charge the flask with anhydrous hexane. Cool to 0°C. Bubble isobutylene
gas into the solvent until saturation (volume expansion visible).

o Base Addition: Add triethylamine (EtsN) to the isobutylene solution.

o Ketene Generation: Dissolve phenylacetyl chloride in a minimal amount of hexane.[1] Add
this solution dropwise to the main reaction vessel over 2 hours. Note: The slow addition
minimizes phenylketene dimerization.

o Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of
triethylamine hydrochloride (white precipitate) indicates reaction progress.

o Workup: Filter off the amine salts. Wash the filtrate with water, 1M HCI (to remove excess
amine), and saturated NaHCOs. Dry over MgSOa.

 Purification: Concentrate the solvent in vacuo. Purify the residue via vacuum distillation or
flash chromatography (SiO2, Hexane/EtOAc gradient).

Structural Characterization
Spectroscopic Signature

The molecule's structure is validated by the asymmetry introduced by the C2-phenyl group and
the gem-dimethyl at C3.[1]

NMR Data Analysis (Predicted)
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1H NMR H-C2 4.45 - 4.60

Singlet (s)

1H
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Peak. The
benzylic
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coupling.[1]
Its downfield
shift is due to
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anisotropy of
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the phenyl

ring.
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1H NMR H-C4 2.80-3.10
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The protons
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The gem-
dimethyl
groups are
diastereotopi
¢ (cis vs trans
to the Phenyl

group),
resulting in

1H NMR Me-C3 0.80, 1.30 Two Singlets 6H

two distinct

singlets.[1]

Characteristic
) strained
13C NMR C=0 ~208.0 Singlet
cyclobutanon

e carbonyl.[1]

Alpha-
carbon,

3C NMR Cc2 ~70.0 - - deshielded by
Ph and C=0.

[1]

Quaternary
13C NMR C3 ~35.0
carbon.[1]

Infrared (IR) Spectroscopy

e C=0 Stretch: 1775-1785 cm~1.[1]

o Significance: Cyclobutanones exhibit a higher carbonyl stretching frequency compared to
acyclic ketones (~1715 cm~1) or cyclopentanones (~1740 cm~1) due to ring strain (bond
angle compression increases the s-character of the C=0 sigma bond).

e C-H Stretch: 2960-2850 cm~! (Aliphatic), 3030—-3060 cm~* (Aromatic).[1]

Mass Spectrometry (EI-MS)[1]

e Molecular lon (M+): m/z 174.[1][2]
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» Key Fragmentation:
o Loss of CO (M-28): m/z 146 (Formation of styrene/alkene derivatives).[1]

o McLafferty-like rearrangement or retro-[2+2] cleavage yielding Styrene (m/z 104) and
Dimethylketene fragments.[1]

Conformational Dynamics & Reactivity[1]
Ring Puckering

Cyclobutanone rings are not planar; they adopt a puckered conformation to relieve torsional

strain (eclipsing interactions). In 3,3-dimethyl-2-phenylcyclobutan-1-one:

e The bulky Phenyl group at C2 prefers a pseudo-equatorial orientation to minimize steric
clash with the C4 protons.

o However, the gem-dimethyl group at C3 introduces unavoidable 1,2-cis interactions with the
phenyl group.[1]

o Result: The ring likely adopts a highly puckered state where the C2-Ph bond is angled away
from the C3-Me(cis) group.[1]

Reactivity Profile (Graphviz)

The strained ring and the specific substitution pattern dictate its reactivity, particularly in ring-
expansion reactions.[1]
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Caption: Primary reactivity pathways. Note the regioselectivity in oxidation driven by the
migratory aptitude of the benzylic carbon.

» Baeyer-Villiger Oxidation: Treatment with peracids (e.g., mCPBA) leads to ring expansion.[1]
The C2 carbon (secondary, benzylic) has a much higher migratory aptitude than the C4
carbon (primary).

o Major Product: 4,4-dimethyl-3-phenyl-dihydrofuran-2(3H)-one (Oxygen insertion between
Cland C2).[1]

» Nucleophilic Attack: Grignard reagents or hydrides will attack the carbonyl. The approach is
governed by the steric bulk of the C2-phenyl and C3-methyls, typically favoring attack from
the face trans to the phenyl group.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3,3-Dimethyl-1-phenylbutan-2-one | C12H160 | CID 10171281 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemlLite - 3,3-dimethyl-2-phenylcyclobutan-1-one (C12H140)
[pubchemlite.lcsb.uni.lu]

3. 3-Phenylcyclobutanone | C10H100 | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3,3-Dimethyl-2-phenylcyclobutan-1-one: Structural
Analysis & Synthesis Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6207667/docs#3-3-dimethyl-2-phenylcyclobutan-1-
one-structural-analysis-synthesis-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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